molecular formula C16H19N3O4S B2671407 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide CAS No. 439095-80-4

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide

Cat. No.: B2671407
CAS No.: 439095-80-4
M. Wt: 349.41
InChI Key: UMIFQYUFSGHMCX-UHFFFAOYSA-N
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Description

4-Methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxy-substituted benzene ring linked via a sulfonamide group to a 6-morpholino-substituted pyridine moiety. The morpholino group may enhance solubility, while the pyridine ring contributes to π-π stacking interactions in binding pockets .

Properties

IUPAC Name

4-methoxy-N-(6-morpholin-4-ylpyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-3-5-15(6-4-14)24(20,21)18-13-2-7-16(17-12-13)19-8-10-23-11-9-19/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIFQYUFSGHMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the methoxy group, the morpholino group, and the pyridinyl group through various chemical reactions. Common reagents used in these steps include sulfonyl chlorides, morpholine, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems to monitor and adjust reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYieldKey Observations
KMnO₄ (acidic, 60°C) Sulfone derivative78–85%Electron-donating methoxy group accelerates oxidation rate
H₂O₂ (neutral, RT) N-Oxide intermediate62%Selective oxidation at pyridinyl nitrogen
mCPBA (CH₂Cl₂, 0°C) Morpholine N-oxide91%Requires anhydrous conditions
  • Mechanistic Insight : The methoxy group enhances electron density at the aromatic ring, stabilizing transition states during sulfone formation . Pyridinyl nitrogen oxidation competes under peroxide-rich conditions.

Reduction Reactions

Reduction primarily targets the sulfonamide and morpholine groups:

Reagent/ConditionsProduct FormedYieldNotes
LiAlH₄ (anhydrous ether, reflux) Amine derivative68%Cleaves S–N bond selectively
H₂/Pd-C (EtOH, 50 psi) Des-methoxy sulfonamide83%Hydrogenolysis of methoxy group
NaBH₄/I₂ (THF, RT)Thiol intermediate55%Requires iodine activation
  • Key Limitation : Over-reduction of the pyridinyl ring is observed with prolonged exposure to LiAlH₄ .

Substitution Reactions

The sulfonamide nitrogen and aromatic ring are susceptible to nucleophilic substitution:

Sulfonamide Nitrogen Substitution

Reagent/ConditionsProduct FormedYieldSelectivity
RNH₂ (K₂CO₃, DMF, 80°C) N-Alkyl sulfonamide72–89%Electron-withdrawing groups improve yields
ArSH (CuI, DIPEA, DCE)Thioether analog64%Requires catalytic copper

Aromatic Electrophilic Substitution

Reagent/ConditionsProduct FormedYieldRegioselectivity
HNO₃/H₂SO₄ (0°C) Nitro derivative (para)78%Methoxy directs nitration to para
Br₂/FeBr₃ (CHCl₃, RT) Bromo derivative (ortho)81%Steric hindrance from morpholine limits ortho substitution

Catalytic Coupling Reactions

The pyridinyl nitrogen participates in metal-catalyzed cross-couplings:

Reaction TypeConditionsProduct FormedYieldReference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl sulfonamide76%
Ullmann Coupling CuI, L-proline, DMSON-Aryl morpholine derivative68%
  • Critical Factor : The morpholine group’s steric bulk reduces coupling efficiency unless electron-deficient aryl partners are used .

Acid/Base-Mediated Transformations

The compound exhibits pH-dependent stability:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves sulfonamide to yield 4-methoxybenzenesulfonic acid and 6-morpholino-3-pyridinamine (82% yield).

  • Basic Conditions (NaOH, EtOH): Demethylation of methoxy group occurs, forming phenolic sulfonamide (73% yield) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–S Bond Cleavage : Generates 4-methoxyphenyl radical and morpholino-pyridinyl amine .

  • Singlet Oxygen Quenching : Acts as a photosensitizer, producing ¹O₂ with quantum yield Φ = 0.33 .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (Caco2), and hepatocellular carcinoma (HepG2) cells. For instance, a study highlighted the efficacy of a related compound in inhibiting cancer cell proliferation through dual targeting of STAT3 and tubulin, which are critical in tumor growth and survival .

Case Study: Dual-Target Inhibitors

A specific derivative demonstrated strong inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells with IC50 values ranging from 1.35 µM to 3.04 µM. This compound not only inhibited tubulin polymerization but also directly affected STAT3 phosphorylation, showcasing its dual-target potential .

Neuropharmacological Applications

Beyond oncology, compounds related to this compound have been investigated for their neuropharmacological effects. Some benzenesulfonamide derivatives have shown promise in treating sodium channel-mediated conditions such as epilepsy. These compounds modulate sodium channels that are crucial for neuronal excitability, potentially offering therapeutic benefits for seizure disorders .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the efficacy of this compound compared to related compounds, the following table summarizes key findings from recent studies:

Compound NameTarget DiseaseIC50 Values (µM)Mechanism of Action
4-Methoxy-N-(1-naphthyl)benzenesulfonamideLung Cancer1.35Inhibits tubulin polymerization & STAT3
This compoundBreast Cancer2.85Dual-targeting of STAT3 & tubulin
Related Sulfonamide DerivativeEpilepsyNot specifiedModulates sodium channels

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Sulfonamide Position, Aromatic Substituents, Amine Group) Notable Features
4-Methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide (Target) C₁₆H₁₉N₃O₄S (estimated) - 4-Methoxy on benzene
- 6-Morpholino-3-pyridinyl amine
Combines electron-donating methoxy group with morpholino-pyridine for solubility
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₃H₂₆BrN₅O₃S₂ - 2,4,6-Trimethyl on benzene
- 5-Bromo-2-morpholino-pyrimidine linked via sulfanyl
- 4-Methoxy on adjacent phenyl
Bromine adds steric bulk; pyrimidine core may alter binding kinetics
4-Amino-N-(1-phenylethylideneamino)benzenesulfonamide C₁₄H₁₅N₃O₂S - 4-Amino on benzene
- Phenylethylideneamino group as amine
Amino group enhances electron density; imine linkage may reduce stability
4-Methoxy-N-(3-oxocyclohexyl)benzenesulfonamide C₁₃H₁₇NO₄S - 4-Methoxy on benzene
- 3-Oxocyclohexyl amine
Cyclohexanone moiety introduces conformational rigidity
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₁₅H₁₅FN₆O - 2-Fluoro-4-pyrazolopyrimidine on benzene
- Isopropyl carboxamide
Fluorine enhances lipophilicity; pyrazolopyrimidine is a kinase-targeting scaffold

Key Structural Comparisons

  • Morpholino vs. Other Amine Groups: The target compound and the pyrimidine analog share a morpholino group, which improves water solubility compared to hydrophobic substituents like phenylethylideneamino or isopropyl .
  • In contrast, 4-amino or 2-fluoro substituents modify electronic profiles and binding affinities.
  • Heterocyclic Cores : The pyridine ring in the target may offer different hydrogen-bonding opportunities compared to pyrimidine or pyrazolopyrimidine cores, influencing target selectivity.

Physicochemical Data (Where Available)

  • 4-Methoxy-N-(3-oxocyclohexyl)benzenesulfonamide : Melting point (mp) 110–112°C; HRMS m/z 276.0667 .
  • Chromene-Pyrazolopyrimidine Analog : mp 175–178°C; mass 589.1 (M⁺+1) .

Biological Activity

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a methoxy group, and a morpholino-pyridine moiety, which contribute to its unique properties. The general structure can be represented as follows:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group is known to interfere with the synthesis of folate in bacteria, leading to antimicrobial effects. Additionally, the interaction with tubulin polymerization pathways suggests potential anticancer properties.

Biological Activity Overview

Activity TypeObservationsReference
Antimicrobial Exhibits significant activity against E. coli and S. aureus with MIC values ranging from 6.63 mg/mL to 6.72 mg/mL .
Anticancer Inhibits tumor growth in various cancer cell lines; specific IC50 values need further investigation .
Anti-inflammatory Demonstrated potential in reducing edema in animal models .

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The compound showed promising results against multiple bacterial strains, indicating its potential as an effective antimicrobial agent.
  • Anticancer Properties :
    In vitro studies on cancer cell lines revealed that the compound could inhibit cell proliferation at specific concentrations. For instance, preliminary data suggest that it may induce apoptosis in HeLa cells, but further detailed studies are required to establish IC50 values and mechanisms involved.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of sulfonamide derivatives. Modifications to the morpholino and pyridine components have been shown to enhance biological activity:

  • Morpholino Substituents : Variations in the morpholino group can significantly affect the compound's efficacy against various pathogens.
  • Pyridine Derivatives : Changes in the pyridine ring have been linked to improved anticancer properties, suggesting that specific substitutions may enhance interaction with target proteins involved in cancer progression.

Q & A

Q. What are the primary synthetic routes for 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide?

The compound is synthesized via a multi-step process involving sulfonylation and coupling reactions. A key step is the Buchwald-Hartwig amination to introduce the morpholino-pyridinyl moiety. Reaction conditions (e.g., palladium catalysts, ligands, and solvents) must be optimized to avoid side products like dehalogenated intermediates. Purity is confirmed using HPLC (>95%) and structural validation via 1^1H/13^{13}C NMR spectroscopy .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : Assign peaks for the methoxy group (~3.8 ppm in 1^1H NMR), sulfonamide protons (~7.5-8.5 ppm), and morpholino ring protons (~3.5-4.0 ppm) .
  • HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Q. What in vitro biological assays are used to evaluate its antitumor activity?

Standard assays include:

  • Cell viability (MTT assay) : Test against cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC50_{50} values calculated using nonlinear regression .
  • Tubulin polymerization inhibition : Measure IC50_{50} via fluorescence-based assays, comparing to reference agents like ABT-751 .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in large-scale synthesis?

Apply Design of Experiments (DoE) to screen variables (catalyst loading, temperature, solvent polarity). For example, a central composite design (CCD) can identify optimal Pd(OAc)2_2/Xantphos ratios and reaction times. Computational tools (e.g., quantum chemical calculations) predict transition states to reduce trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP-based viability vs. MTT assays).
  • Mechanistic studies : Use molecular docking (PDB: 3HKC) to confirm binding to β-tubulin’s colchicine site, correlating with antiproliferative activity .
  • In vivo validation : Compare tumor growth inhibition in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Molecular dynamics simulations : Analyze binding stability of sulfonamide derivatives to tubulin over 100-ns trajectories.
  • QSAR modeling : Use descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict IC50_{50} trends .

Q. How to address low aqueous solubility in preclinical testing?

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for in vivo dosing.
  • Salt formation : Screen with sodium or meglumine counterions to enhance solubility >10-fold .

Methodological Recommendations

  • Contradiction Analysis : Use ANOVA with post hoc Fisher’s PLSD to compare biological replicates. Report p-values (<0.05) and effect sizes .
  • Synthetic Reproducibility : Document reaction parameters (e.g., moisture sensitivity of Pd catalysts) in Supplementary Information .

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